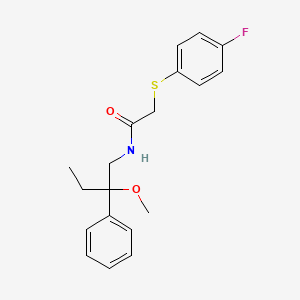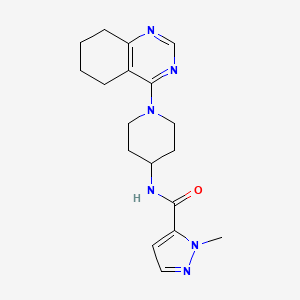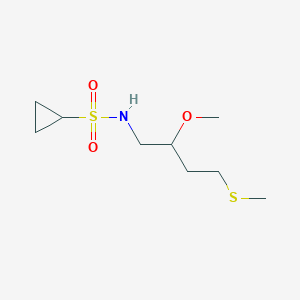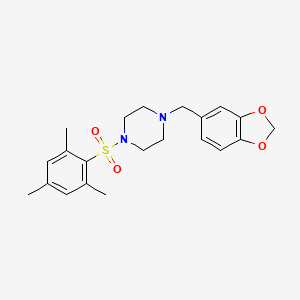
1-(3-Methyl-1-adamantyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Methyl-1-adamantyl)piperazine is a chemical compound with the molecular formula C15H26N2 and a molecular weight of 234.38 . It is used for research purposes .
Synthesis Analysis
The synthesis of piperazine derivatives, such as this compound, has been a topic of interest in recent years. The methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
This compound contains a total of 46 bonds; 20 non-H bonds, 1 rotatable bond, 5 six-membered rings, 3 eight-membered rings, 1 secondary amine (aliphatic), and 1 tertiary amine (aliphatic) .Chemical Reactions Analysis
Piperazine derivatives, including this compound, show a wide range of biological and pharmaceutical activity. They are employed in drugs such as trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant .Physical And Chemical Properties Analysis
This compound has a molecular weight of 234.38 and a molecular formula of C15H26N2 . More detailed physical and chemical properties were not found in the search results.Applications De Recherche Scientifique
Reactivity Properties and Adsorption Behavior
The study by Al-Ghulikah et al. (2021) investigates the local reactive properties, ALIE, and Fukui functions of a compound similar to 1-(3-Methyl-1-adamantyl)piperazine. The research includes density functional theory (DFT) method analyses and molecular dynamics (MD) simulations to explore interactions with water molecules, providing insights into potential pharmaceutical applications due to the compound's stability at temperatures higher than critical for the human body (Al-Ghulikah et al., 2021).
Antimicrobial and Hypoglycemic Activities
El-Abdullah et al. (2015) synthesized derivatives of this compound, demonstrating significant antimicrobial activity against certain strains of bacteria and yeast-like fungus Candida albicans. Additionally, some compounds exhibited hypoglycemic activity in diabetic rats, highlighting potential therapeutic applications (El-Abdullah et al., 2015).
Structural and Spectroscopic Characterization
El-Emam et al. (2012) performed quantum chemical calculations and vibrational wavenumber analyses on a chemotherapeutic agent structurally related to this compound. The study provides a comprehensive understanding of the molecule's structural properties, aiding in the development of pharmaceuticals (El-Emam et al., 2012).
Antimicrobial and Anti-Inflammatory Activity
Research by Al-Abdullah et al. (2014) shows that certain derivatives of this compound have potent antibacterial activity and can produce anti-inflammatory effects in rats. This suggests potential for developing new antimicrobial and anti-inflammatory drugs (Al-Abdullah et al., 2014).
Mécanisme D'action
Orientations Futures
Adamantyl-based compounds, including 1-(3-Methyl-1-adamantyl)piperazine, are commercially important in treatments for neurological conditions and type-2 diabetes, aside from their anti-viral abilities. Their values in drug design are chronicled as multi-dimensional . The synthesis of modified and customised chalcones is becoming more popular than ever before .
Propriétés
IUPAC Name |
1-(3-methyl-1-adamantyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26N2/c1-14-7-12-6-13(8-14)10-15(9-12,11-14)17-4-2-16-3-5-17/h12-13,16H,2-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAIHNONTZHVMQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC3CC(C1)CC(C3)(C2)N4CCNCC4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2,2,2-trifluoro-1-(1-methyl-1H-pyrazol-4-yl)ethyl]prop-2-enamide](/img/structure/B2959758.png)


![L-Phenylalanine, 4-[3-(trifluoromethyl)-3H-diazirin-3-yl]-](/img/structure/B2959762.png)
![(Z)-N-(3-(2-ethoxyethyl)-6-nitrobenzo[d]thiazol-2(3H)-ylidene)-3-phenylpropanamide](/img/structure/B2959766.png)
![N-(2,6-dimethylphenyl)-2-[2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl]acetamide](/img/structure/B2959768.png)




![N-(7-methylbenzo[1,2-d:4,3-d']bis(thiazole)-2-yl)-3-(methylsulfonyl)benzamide](/img/structure/B2959775.png)

![3-benzyl-5-(4-chlorobenzyl)-8-fluoro-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2959779.png)
